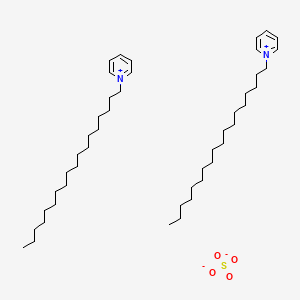

Bis(1-octadecylpyridin-1-ium) sulfate

Description

Properties

CAS No. |

62024-02-6 |

|---|---|

Molecular Formula |

C46H84N2O4S |

Molecular Weight |

761.2 g/mol |

IUPAC Name |

1-octadecylpyridin-1-ium;sulfate |

InChI |

InChI=1S/2C23H42N.H2O4S/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-22-19-17-20-23-24;1-5(2,3)4/h2*17,19-20,22-23H,2-16,18,21H2,1H3;(H2,1,2,3,4)/q2*+1;/p-2 |

InChI Key |

RSFSDWDJYPLKBN-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.CCCCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Quaternization of Pyridine with 1-Bromooctadecane

The first step involves the alkylation of pyridine using 1-bromooctadecane to form 1-octadecylpyridinium bromide. This reaction proceeds via nucleophilic substitution, where the pyridine nitrogen attacks the electrophilic carbon of the alkyl bromide.

Reaction Conditions :

- Solvent : Toluene or acetonitrile.

- Temperature : Reflux at 80–110°C for 4–20 hours.

- Molar Ratio : Pyridine and 1-bromooctadecane in a 1:2 ratio to ensure complete alkylation.

Post-reaction, the mixture is cooled to 10–20°C to precipitate the product, which is then washed with cold solvents to remove unreacted starting materials. The use of phase-transfer catalysts like tris(dioxa-3,6-heptyl)amine (TDA-1) enhances reaction efficiency, as demonstrated in analogous quaternization reactions.

Anion Exchange to Sulfate

The bromide counterion is replaced with sulfate via metathesis. This is achieved by treating 1-octadecylpyridinium bromide with sulfuric acid or sodium sulfate.

Procedure :

- Dissolve 1-octadecylpyridinium bromide in a polar solvent (e.g., water or methanol).

- Add a stoichiometric amount of sulfuric acid (for direct exchange) or sodium sulfate (for double displacement).

- Stir at 25–50°C for 1–3 hours.

- Isolate the product via filtration or solvent evaporation.

Key Considerations :

- Excess sulfate ions ensure complete anion exchange but may require repeated washing to remove residual salts.

- Solvent selection impacts yield; methanol-water mixtures optimize solubility and precipitation.

Purification and Characterization

Crystallization and Washing

Crude Bis(1-octadecylpyridin-1-ium) sulfate is purified via recrystallization from isopropyl alcohol or acetone-water systems. Patent data highlight the importance of controlled cooling rates (e.g., 10°C/hour) to obtain high-purity crystals. Washing with non-solvents like hexane removes hydrophobic impurities.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) :

Fourier-Transform Infrared Spectroscopy (FTIR) :

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 220–250°C, attributed to alkyl chain degradation. Differential scanning calorimetry (DSC) shows a melting transition near 80–90°C, consistent with crystalline domains in the alkyl tails.

Applications in Advanced Materials

Surfactant and Emulsifier Systems

Bis(1-octadecylpyridin-1-ium) sulfate reduces interfacial tension in oil-water systems, forming stable emulsions with droplet sizes <500 nm. Mixed emulsifier systems incorporating this compound exhibit unique rod-like micellar structures, as confirmed by transmission electron microscopy (TEM).

Ionic Liquid Applications

In ionic liquid formulations, the compound enhances thermal stability and electrochemical performance. Its high viscosity (η = 450–500 cP at 25°C) suits applications in lubricants and battery electrolytes.

Self-Assembled Nanostructures

When combined with polyoxometalates (POMs), the compound forms lamellar nanostructures with interlayer distances of ~3 nm, as characterized by small-angle X-ray scattering (SAXS). These hybrids show potential in catalysis and photonics.

Challenges and Optimization Strategies

Scalability Issues

Large-scale synthesis faces challenges in maintaining stoichiometric control during anion exchange. Patent methodologies recommend iterative solvent distillation to concentrate intermediates, improving yield to >75%.

Chemical Reactions Analysis

Types of Reactions: Bis(1-octadecylpyridin-1-ium) sulfate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents.

Substitution: The pyridinium ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinium N-oxide derivatives, while substitution reactions can produce various substituted pyridinium compounds.

Scientific Research Applications

Chemistry: Bis(1-octadecylpyridin-1-ium) sulfate is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. Its unique structure allows it to participate in a wide range of chemical transformations.

Biology: In biological research, the compound is used as a model system to study the interactions of pyridinium salts with biological molecules. It has been investigated for its potential antimicrobial and anticancer properties .

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific molecular pathways. Its ability to interact with DNA and proteins makes it a promising candidate for drug development .

Industry: In industrial applications, Bis(1-octadecylpyridin-1-ium) sulfate is used as a surfactant and emulsifying agent. Its amphiphilic nature allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds.

Mechanism of Action

The mechanism of action of Bis(1-octadecylpyridin-1-ium) sulfate involves its interaction with cellular membranes and proteins. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can bind to proteins and nucleic acids, affecting their function and stability .

Comparison with Similar Compounds

Structural Analogues

The following table compares Bis(1-octadecylpyridin-1-ium) sulfate with structurally related compounds:

Key Insights :

- Cationic vs. Anionic Surfactants : Unlike anionic dodecylbenzenesulfonate, Bis(1-octadecylpyridin-ium) sulfate’s cationic nature enhances binding to negatively charged surfaces (e.g., microbial membranes or mineral oxides) .

- Chain Length Effects: Compared to cetylpyridinium chloride (C16), the longer C18 chains in Bis(1-octadecylpyridin-1-ium) sulfate increase hydrophobicity, lowering critical micelle concentration (CMC) and improving stability in nonpolar media.

- Sulfate-Specific Interactions : The sulfate anion facilitates stronger hydrogen-bonding networks than chloride, as observed in bis[squaramido]ferrocene systems . This may enhance crystalline order or ion-pair stability.

Functional Comparisons

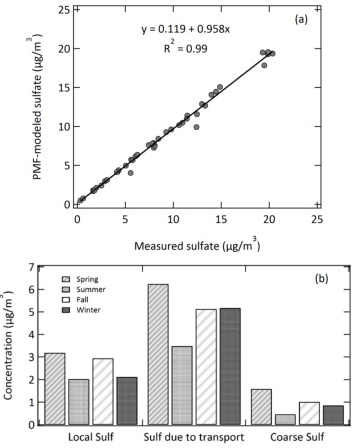

- Environmental Behavior : Sulfate-containing surfactants like Bis(1-octadecylpyridin-1-ium) sulfate may exhibit similar atmospheric partitioning trends to PMF-modeled sulfates (e.g., seasonal variation in aerosol contributions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.